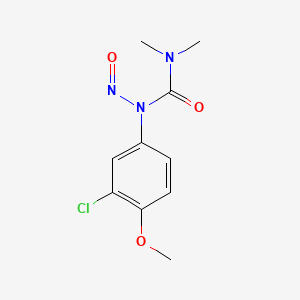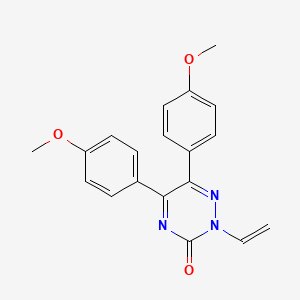
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- is a complex organic compound characterized by its triazine ring structure and the presence of methoxyphenyl and ethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate, which then undergoes cyclization with a nitrile to form the triazine ring. The ethenyl group can be introduced through a subsequent reaction, such as a Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or other strong bases.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring and methoxyphenyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-hydroxyphenyl)-2-ethenyl-: Similar structure but with hydroxy groups instead of methoxy groups.
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-propyl-: Similar structure but with a propyl group instead of an ethenyl group.
Uniqueness
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- is unique due to the combination of its triazine ring, methoxyphenyl groups, and ethenyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
102429-72-1 |
|---|---|
Fórmula molecular |
C19H17N3O3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-ethenyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-one |
InChI |
InChI=1S/C19H17N3O3/c1-4-22-19(23)20-17(13-5-9-15(24-2)10-6-13)18(21-22)14-7-11-16(25-3)12-8-14/h4-12H,1H2,2-3H3 |
Clave InChI |
RXHRBFVSUNBBRK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid](/img/structure/B12719275.png)
![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)
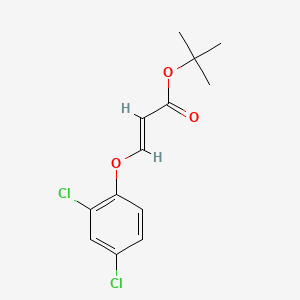
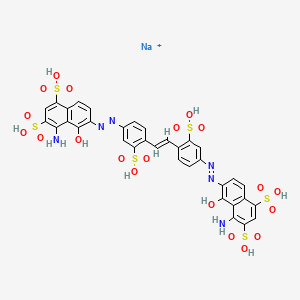
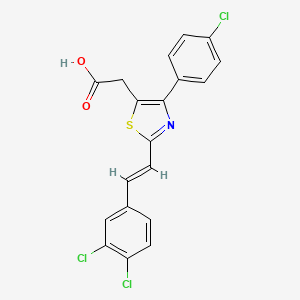
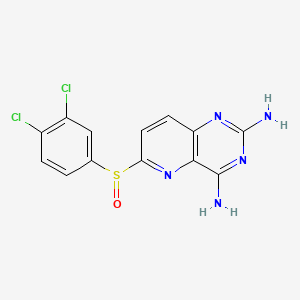
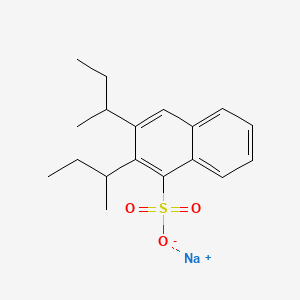
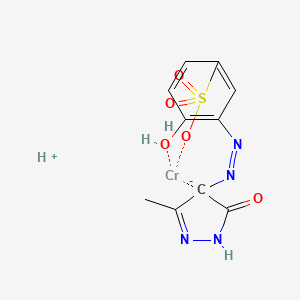

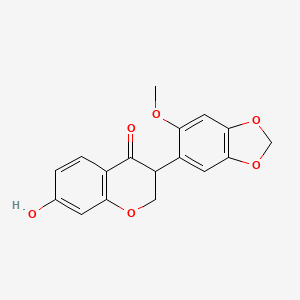

![(2S,5R,6S)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12719339.png)
